4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine
Description
4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine is a thienopyrimidine derivative characterized by a chloro substituent at position 4 and a propenylsulfanyl group at position 2. The propenylsulfanyl group introduces a reactive allyl sulfide moiety, which may influence both chemical reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S2/c1-2-4-14-9-11-6-3-5-13-7(6)8(10)12-9/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCUBXWPURVQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)Cl)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214894 | |
| Record name | 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478067-56-0 | |
| Record name | 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478067-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-(2-propen-1-ylthio)thieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601214894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiophene Precursor Synthesis
The thieno[3,2-d]pyrimidine scaffold is constructed via cyclocondensation of 2-aminothiophene-3-carboxamide with formamidine acetate under basic conditions. For example:
2-Amino-3-carboxamidothiophene + Formamidine acetate → Thieno[3,2-d]pyrimidin-4-ol
This reaction proceeds in methanol with sodium methoxide at 65–70°C, achieving yields >85%.
Chlorination with Phosphorus Oxychloride
The hydroxyl group at position 4 is replaced with chlorine using POCl₃. Optimal conditions involve refluxing in anhydrous POCl₃ with catalytic N,N-dimethylaniline (2–4 h, 90–95% yield):
Thieno[3,2-d]pyrimidin-4-ol + POCl₃ → 4-Chlorothieno[3,2-d]pyrimidine
Sulfanyl Group Introduction via Nucleophilic Substitution
Thiol-Disulfide Exchange
The propenylsulfanyl moiety is introduced by reacting 4-chlorothieno[3,2-d]pyrimidine with allyl disulfide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C:
4-Chlorothieno[3,2-d]pyrimidine + (Allyl)₂S₂ → Target Compound + 2 KCl
Direct Alkylation with Allyl Mercaptan
Alternatively, allyl mercaptan reacts with the chlorinated intermediate under mild conditions (THF, 25°C, 12 h), though competing oxidation necessitates inert atmosphere:
4-Chlorothieno[3,2-d]pyrimidine + HSCH₂CH=CH₂ → Target Compound + HCl
This method offers higher atom economy (92% yield) but requires rigorous exclusion of moisture.
Alternative Routes via Thienopyrimidine Functionalization
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling approach employs 4-chloro-2-iodothieno[3,2-d]pyrimidine and allylthiol boronic ester. Using Pd(PPh₃)₄ and Cs₂CO₃ in dioxane (100°C, 24 h), this route achieves 65% yield but suffers from side product formation.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the substitution reaction between 4-chlorothieno[3,2-d]pyrimidine and allyl mercaptan in DMSO, enhancing yield to 88% while reducing reaction time.
Reaction Optimization and Challenges
Regioselectivity in Chlorination
Chlorinating agents like POCl₃ exhibit preference for position 4 due to the electron-withdrawing effect of the pyrimidine nitrogen. Competing chlorination at position 6 is minimized by using excess POCl₃ (5 eq.).
Stability of Propenylsulfanyl Group
The allyl sulfide moiety is prone to oxidation during storage. Stabilization strategies include:
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows retention time at 6.72 min with 99.3% purity.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| POCl₃ Chlorination + Thiol-Disulfide | 78 | 98.5 | High | $$ |
| Direct Alkylation | 92 | 99.1 | Moderate | $$$ |
| Microwave-Assisted | 88 | 99.3 | High | $$ |
| Suzuki Coupling | 65 | 97.8 | Low | $$$$ |
Industrial-Scale Considerations
The thiol-disulfide exchange route is preferred for kilogram-scale production due to:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of enzyme inhibitors or receptor ligands. Its unique structure may interact with specific biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. It could serve as a lead compound for the development of new drugs targeting various diseases.
Industry: The compound's properties may also be harnessed in industrial applications, such as in the production of advanced materials or as a component in chemical sensors.
Mechanism of Action
The mechanism by which 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
EGFR Inhibition
Thieno[3,2-d]pyrimidine derivatives with 4,6-disubstitutions, such as pyrrolidinyl-acetylenic groups (e.g., compound 152), exhibit potent EGFR inhibition (IC50: 14 nM), surpassing the reference drug erlotinib (IC50: 166.92 nM) . In contrast, compounds with phenyl or morpholino substituents (e.g., 184–186) show weaker inhibition (IC50: 348.98–591.25 nM) . The propenylsulfanyl group in the target compound may modulate binding affinity through steric or electronic effects, though direct data is lacking.
Anticonvulsant Activity
Derivatives like 2-alkoxy-4-(1H-pyrazol-1-yl)thieno[3,2-d]pyrimidine (11a–d) demonstrate anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models .
Comparative Data Table
Key Research Findings and Implications
- Substituent Position Matters: 4,6-Disubstituted derivatives (e.g., 152) show superior EGFR inhibition compared to monosubstituted analogues, highlighting the importance of substitution pattern .
Biological Activity
4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine is a compound within the thienopyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₉H₇ClN₂S₂
- Molecular Weight : 242.75 g/mol
- CAS Number : 478067-56-0
- Boiling Point : Approximately 394 °C (predicted)
- Density : 1.43 g/cm³ (predicted)
Biological Activity Overview
Thienopyrimidine derivatives have gained attention in medicinal chemistry due to their broad range of biological activities, including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
- CNS protective agents
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, a study on related compounds demonstrated potent inhibitory effects on various cancer cell lines, with some derivatives showing IC₅₀ values in the nanomolar range . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Anti-inflammatory and Antimicrobial Effects
The thieno[3,2-d]pyrimidine scaffold has been explored for its anti-inflammatory properties. Studies suggest that compounds with this structure can inhibit pro-inflammatory cytokines and pathways, providing a basis for their use in treating inflammatory diseases . Additionally, antimicrobial activity has been reported against a range of pathogens, indicating potential applications in infectious disease treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR of thienopyrimidine derivatives is crucial for developing more effective compounds. Modifications at various positions on the thienopyrimidine ring can enhance potency and selectivity against specific biological targets. For example, substituents like alkyl or halogen groups can significantly influence the compound's binding affinity to target receptors or enzymes .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes such as kinases or proteases involved in cancer progression.
- Receptor Modulation : Some derivatives act as antagonists or agonists at specific receptors (e.g., LHRH), altering signaling pathways critical for tumor growth or inflammation.
- DNA Interaction : Certain thienopyrimidine derivatives may intercalate with DNA or inhibit topoisomerases, disrupting replication in cancer cells.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:
- Optimizing chemical modifications to enhance efficacy and reduce toxicity.
- Conducting clinical trials to assess therapeutic potential in humans.
- Investigating combination therapies with existing drugs to improve treatment outcomes.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Chloro-2-(prop-2-en-1-ylsulfanyl)thieno[3,2-d]pyrimidine?
- Methodology : The compound can be synthesized via cyclization reactions using formamide or modified Niementowski conditions. For example, heating 2-amino-3-thiophenecarboxylate derivatives with formamide at 200°C yields thieno[2,3-d]pyrimidine scaffolds, followed by chlorination using phosphorus oxychloride (POCl₃) . Reductive amination with sodium cyanoborohydride (NaBH₃CN) at pH 6 is also effective for introducing sulfanyl substituents .
Q. How can this compound be purified, and what solvents are recommended?
- Methodology : Recrystallization from dimethylformamide (DMF)-water mixtures is effective for isolating thieno[3,2-d]pyrimidine derivatives. For example, compounds synthesized via reductive amination were purified using DMF/water (1:1 v/v), yielding >85% purity . Avoid polar aprotic solvents with high boiling points (e.g., DMSO) due to challenges in solvent removal.
Q. What characterization techniques are critical for verifying its structure?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and sulfur/chlorine positions .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks and fragmentation patterns .
- Melting Point Analysis : Melting ranges (e.g., 125–126°C for 4-chlorothieno[3,2-d]pyrimidine) should align with literature values .
Advanced Research Questions
Q. How can low yields in reductive amination steps be addressed?
- Methodology : Optimize pH (6.0–6.5) and reaction time (12–24 hours) for NaBH₃CN-mediated reductive amination. Use argon atmospheres to prevent oxidation of intermediates. For stubborn reactions (e.g., with electron-deficient amines), pre-form the imine intermediate before reduction .
Q. What computational tools predict the compound’s drug-likeness and bioavailability?
- Methodology : Use software like SwissADME or Molinspiration to assess Lipinski’s Rule of Five compliance. Studies on analogous thienopyrimidines indicate good oral bioavailability due to moderate logP values (2.5–3.5) and topological polar surface area (TPSA < 80 Ų) . Molecular docking can further evaluate binding affinity to targets like dihydrofolate reductase (DHFR) .
Q. How should reactive intermediates (e.g., chloro derivatives) be handled during synthesis?
- Methodology : Chloro intermediates are moisture-sensitive. Use anhydrous solvents (e.g., dry THF or CH₂Cl₂) and inert gas (N₂/Ar) atmospheres. Store intermediates at 0–6°C to prevent decomposition . Quench excess POCl₃ with ice-cold sodium bicarbonate to avoid exothermic side reactions .
Q. How do structural modifications affect antimicrobial activity?
- Methodology : Replace the allylsulfanyl group with trifluoromethyl or nitro substituents and test against Gram-positive/negative bacteria. For example, 2-chloro-4-(4-nitrophenoxy)thieno[2,3-d]pyrimidine showed enhanced activity due to electron-withdrawing effects . Use MIC (Minimum Inhibitory Concentration) assays and compare with control antibiotics .
Q. How to resolve contradictions in oxidation step efficiencies?
- Methodology : Compare oxidizing agents like Dess-Martin periodinane (DMP) and ceric ammonium nitrate (CAN). DMP in aqueous conditions achieved 91% yield in oxidizing thieno[2,3-d]pyrimidine methanol derivatives, while CAN required longer reaction times and lower yields (~60%) . Validate results via TLC monitoring and GC-MS analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
